N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes benzyl, ethyl, and sulfonamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through nucleophilic substitution reactions, where the pyrazole core reacts with benzyl halides and ethyl halides under basic conditions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with the active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but differs in the substituents attached to the ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives also contain the pyrazole ring but have different functional groups and structural features.
(S)-N-Benzyl-1-(1-naphthyl)ethylamine: This compound has a benzyl group and an ethylamine moiety, similar to the target compound, but lacks the pyrazole and sulfonamide groups.
Uniqueness
The uniqueness of N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and sulfonamide groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-benzyl-1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-4-22-13-18(11-20-22)15-23(14-17-9-7-6-8-10-17)27(25,26)19-12-21-24(5-2)16(19)3/h6-13H,4-5,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXVODRLJYWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.